Cas no 853724-01-3 (2-5-(2-chloroacetyl)thiophen-2-ylacetamide)

2-(5-(2-Chloroacetyl)thiophen-2-yl)acetamide is a versatile synthetic intermediate widely used in organic and medicinal chemistry. This compound features a reactive chloroacetyl group attached to a thiophene ring, enabling efficient nucleophilic substitution reactions for further derivatization. The acetamide moiety enhances its solubility in polar solvents, facilitating its application in heterocyclic synthesis. Its structural motif is particularly valuable in the development of pharmacologically active molecules, including kinase inhibitors and antimicrobial agents. The compound's high purity and stability under standard conditions make it a reliable building block for complex molecular architectures. Its well-defined reactivity profile allows precise control in multi-step synthetic routes, contributing to its utility in drug discovery and materials science research.
2-5-(2-chloroacetyl)thiophen-2-ylacetamide structure
853724-01-3 structure
Product name:2-5-(2-chloroacetyl)thiophen-2-ylacetamide
CAS No:853724-01-3
MF:C8H8ClNO2S
MW:217.672619819641
CID:3108293
PubChem ID:4962460

2-5-(2-chloroacetyl)thiophen-2-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[5-(chloroacetyl)thien-2-yl]acetamide
    • SR-01000069794-1
    • G53890
    • Z90124107
    • DJB72401
    • SR-01000069794
    • 853724-01-3
    • CS-0233592
    • EN300-13478
    • 2-[5-(2-chloroacetyl)thiophen-2-yl]acetamide
    • 2-(5-(2-chloroacetyl)thiophen-2-yl)acetamide
    • AKOS000118479
    • 872-422-0
    • MFCD06655883
    • 2-5-(2-chloroacetyl)thiophen-2-ylacetamide
    • Inchi: InChI=1S/C8H8ClNO2S/c9-4-6(11)7-2-1-5(13-7)3-8(10)12/h1-2H,3-4H2,(H2,10,12)
    • InChI Key: UIDGOBWQSBSEAW-UHFFFAOYSA-N
    • SMILES: c1cc(sc1CC(=O)N)C(=O)CCl

Computed Properties

  • Exact Mass: 216.9964274Da
  • Monoisotopic Mass: 216.9964274Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 88.4Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: 141-143 °C
  • Boiling Point: 480.7±45.0 °C at 760 mmHg
  • Flash Point: 244.5±28.7 °C
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

2-5-(2-chloroacetyl)thiophen-2-ylacetamide Security Information

2-5-(2-chloroacetyl)thiophen-2-ylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM409372-1g
2-[5-(2-chloroacetyl)thiophen-2-yl]acetamide
853724-01-3 95%+
1g
$592 2023-01-18
TRC
C640155-50mg
2-[5-(2-chloroacetyl)thiophen-2-yl]acetamide
853724-01-3
50mg
$ 95.00 2022-06-06
TRC
C640155-250mg
2-[5-(2-chloroacetyl)thiophen-2-yl]acetamide
853724-01-3
250mg
$ 365.00 2022-06-06
Enamine
EN300-13478-2.5g
2-[5-(2-chloroacetyl)thiophen-2-yl]acetamide
853724-01-3 95%
2.5g
$1034.0 2023-05-01
Enamine
EN300-13478-50mg
2-[5-(2-chloroacetyl)thiophen-2-yl]acetamide
853724-01-3 95.0%
50mg
$101.0 2023-09-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1304262-5g
2-[5-(2-chloroacetyl)thiophen-2-yl]acetamide
853724-01-3 95%
5g
¥35802.00 2024-07-28
Aaron
AR00IEC8-10g
2-[5-(2-chloroacetyl)thiophen-2-yl]acetamide
853724-01-3 95%
10g
$3145.00 2023-12-13
A2B Chem LLC
AI57292-2.5g
2-[5-(2-chloroacetyl)thiophen-2-yl]acetamide
853724-01-3 95%
2.5g
$1124.00 2024-04-19
A2B Chem LLC
AI57292-1g
2-[5-(2-chloroacetyl)thiophen-2-yl]acetamide
853724-01-3 95%
1g
$591.00 2024-04-19
Aaron
AR00IEC8-100mg
2-[5-(2-chloroacetyl)thiophen-2-yl]acetamide
853724-01-3 95%
100mg
$234.00 2025-02-28

Additional information on 2-5-(2-chloroacetyl)thiophen-2-ylacetamide

Recent Advances in the Study of 2-5-(2-chloroacetyl)thiophen-2-ylacetamide (CAS: 853724-01-3) in Chemical Biology and Pharmaceutical Research

The compound 2-5-(2-chloroacetyl)thiophen-2-ylacetamide (CAS: 853724-01-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its thiophene and chloroacetyl functional groups, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and targeted therapies. Recent studies have explored its mechanism of action, pharmacokinetic properties, and potential clinical applications, making it a focal point for researchers aiming to address unmet medical needs.

One of the key areas of investigation has been the role of 2-5-(2-chloroacetyl)thiophen-2-ylacetamide in modulating enzymatic activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound acts as a potent inhibitor of certain kinases involved in inflammatory pathways. The research highlighted its high selectivity and binding affinity, which were attributed to the chloroacetyl group's ability to form covalent bonds with cysteine residues in the target enzymes. These findings suggest potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its enzymatic inhibition properties, recent preclinical studies have explored the anticancer potential of 2-5-(2-chloroacetyl)thiophen-2-ylacetamide. A study conducted by researchers at the National Cancer Institute revealed that the compound exhibited significant cytotoxicity against several cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action appeared to involve the induction of apoptosis through the disruption of mitochondrial membrane potential. These results, published in Cancer Research, have spurred further investigations into its use as a chemotherapeutic agent, either alone or in combination with existing drugs.

Pharmacokinetic studies have also been a focus of recent research. A 2024 paper in Drug Metabolism and Disposition reported on the compound's metabolic stability and bioavailability. The study found that 2-5-(2-chloroacetyl)thiophen-2-ylacetamide exhibited favorable pharmacokinetic profiles in rodent models, with good oral absorption and moderate half-life. However, the researchers noted that further optimization may be required to improve its metabolic stability in humans, particularly regarding hepatic clearance pathways.

The synthetic accessibility of 2-5-(2-chloroacetyl)thiophen-2-ylacetamide has also been a subject of recent innovation. A team from MIT developed a novel, scalable synthesis route that improved yield and purity while reducing production costs. This advancement, detailed in Organic Process Research & Development, could facilitate larger-scale production for both research and potential clinical applications. The new method utilizes a one-pot reaction sequence that minimizes waste and improves atom economy, aligning with green chemistry principles.

Looking forward, the research community anticipates several directions for further study of 2-5-(2-chloroacetyl)thiophen-2-ylacetamide. These include structure-activity relationship studies to optimize its therapeutic index, investigation of its potential in combination therapies, and exploration of its application in other disease areas such as neurodegenerative disorders. The compound's unique chemical structure and demonstrated biological activities position it as a valuable scaffold for future drug discovery efforts in the chemical biology and pharmaceutical fields.

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(CAS:853724-01-3)2-5-(2-chloroacetyl)thiophen-2-ylacetamide
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